1-(4-Trifluoromethoxy-phenyl)-propenone

Description

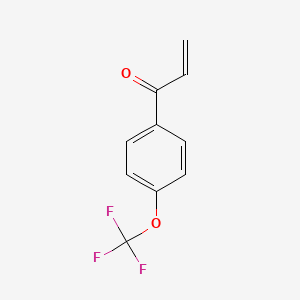

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIPXOMDDHBFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254499 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476730-98-9 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476730-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Trifluoromethoxy Phenyl Propenone and Analogues

Classical Approaches: Claisen-Schmidt Condensation and Its Variants

The cornerstone for the synthesis of 1-(4-Trifluoromethoxy-phenyl)-propenone is the Claisen-Schmidt condensation. This reaction involves the cross-aldol condensation of an aromatic ketone with an aromatic aldehyde that lacks an alpha-hydrogen. wikipedia.org In the case of the target molecule, the reaction occurs between 4-Trifluoromethoxyacetophenone and Benzaldehyde (B42025). The reaction can be effectively catalyzed by either acids or bases, each offering distinct mechanistic pathways.

Acid-Catalyzed Condensation Pathways

In the acid-catalyzed variant of the Claisen-Schmidt condensation, a proton source or a Lewis acid facilitates the reaction. The mechanism typically involves the protonation of the carbonyl group of the acetophenone (B1666503), which enhances its electrophilicity. Although less common than base catalysis for simple chalcone (B49325) synthesis, certain catalysts have proven effective. For instance, molecular iodine (I₂) supported on a solid medium like neutral alumina (B75360) can act as a mild Lewis acid, activating the carbonyl groups and promoting condensation. nih.gov It is believed that the iodine facilitates the enolization of the aryl ketone and activates the carbonyl carbon of the benzaldehyde towards nucleophilic attack. nih.gov Other acid catalysts reported for chalcone synthesis include silica (B1680970) sulfuric acid and ZrCl₄. researchgate.net

Base-Catalyzed Condensation Pathways

The base-catalyzed Claisen-Schmidt condensation is the most traditional and widely used method for synthesizing chalcones. researchgate.net The reaction is initiated by the deprotonation of the α-carbon of the 4-Trifluoromethoxyacetophenone by a base, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. magritek.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, this compound.

Commonly employed bases include alkali hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), often in an alcoholic solvent like ethanol (B145695). magritek.combiomolther.org Other bases like potassium carbonate (K₂CO₃) and tripotassium phosphate (B84403) (K₃PO₄) have also been used effectively, sometimes offering advantages in terms of reaction cleanliness and ease of workup. growingscience.comresearchgate.net

Table 1: Comparison of Conventional Base Catalysts for Chalcone Synthesis

| Catalyst | Typical Solvent | General Reaction Time | Key Characteristics |

|---|---|---|---|

| NaOH / KOH | Ethanol / Methanol (B129727) | Several hours to 24 hours | Traditional, widely used, strong bases. magritek.comglobalresearchonline.net |

| K₃PO₄ | 2-Methoxyethanol | ~5-7 hours | Thermally stable, inexpensive, and efficient. growingscience.com |

| K₂CO₃ | Ethanol | 3-5 minutes (with microwave) | Mild base, often used in greener synthetic protocols. researchgate.net |

Contemporary Synthetic Strategies and Innovations

In response to the growing demand for sustainable chemical processes, contemporary synthetic methods for producing this compound focus on reducing solvent use, energy consumption, and reaction times. These innovations align with the principles of green chemistry.

Solvent-Free Reaction Systems

A significant advancement in chalcone synthesis is the development of solvent-free, or solid-phase, reaction conditions. These methods often involve the simple grinding of the reactants (4-Trifluoromethoxyacetophenone and Benzaldehyde) with a solid catalyst, such as NaOH or KOH, in a mortar and pestle at room temperature. nih.govjacsdirectory.com This mechanochemical approach has been shown to produce quantitative yields of chalcones in a very short time (often just a few minutes), eliminating the need for hazardous organic solvents and simplifying product isolation. wikipedia.orgnih.gov The success of these solvent-free syntheses can sometimes be correlated with the melting point of the resulting chalcone. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. globalresearchonline.net In the context of producing this compound, microwave irradiation can dramatically reduce reaction times from hours to mere minutes compared to conventional heating methods. globalresearchonline.netscholarsresearchlibrary.com This technique is often combined with solvent-free conditions, further enhancing its green credentials. For example, the condensation of an acetophenone and a benzaldehyde on a solid support like alumina, catalyzed by iodine, can be completed in as little as 80 seconds under microwave irradiation, with high yields. nih.govresearchgate.net The use of microwaves provides rapid and uniform heating, often leading to cleaner reactions and higher product yields. scholarsresearchlibrary.commdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chalcone Analogues

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 40% KOH in Ethanol | ~12 hours | Moderate to Good | mdpi.com |

| Microwave-Assisted | Basic ethanolic solvent | ~3-8 minutes | 60-95% | scholarsresearchlibrary.commdpi.com |

| Solvent-Free Microwave | I₂-Alumina | ~80 seconds | up to 95% | nih.govresearchgate.net |

| Solvent-Free Grinding | Solid NaOH | ~5 minutes | 96-98% | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound and its analogues increasingly incorporates the principles of green chemistry. The primary goals are to prevent waste, maximize atom economy, and use safer substances and conditions. globalresearchonline.net

The solvent-free grinding and microwave-assisted methods are prime examples of these principles in action. By eliminating organic solvents, these techniques reduce pollution and health hazards. globalresearchonline.netnih.gov The significant reduction in reaction time achieved through microwave heating lowers energy consumption. Furthermore, the use of solid-supported catalysts or easily neutralized bases minimizes waste and simplifies purification processes, contributing to a more sustainable and efficient synthesis of this important chalcone derivative. researchgate.netglobalresearchonline.net

Precursor Chemistry and Functionalization Strategies

The successful synthesis of this compound and its analogs is critically dependent on the availability and synthesis of appropriately functionalized precursors, namely substituted benzaldehydes and acetophenones. The trifluoromethoxy group (OCF3) is a key functional moiety that imparts unique electronic properties to the molecule and can significantly influence its reactivity and biological activity. mdpi.com

Synthesis of Substituted Benzaldehyde Precursors

Substituted benzaldehydes are crucial building blocks for the synthesis of a wide range of chalcones. wisdomlib.orgresearchgate.net For the synthesis of this compound, one of the key precursors is 4-(trifluoromethoxy)benzaldehyde. The introduction of the trifluoromethoxy group onto the aromatic ring is a key functionalization step. Methods for trifluoromethoxylation have evolved, with electrophilic and radical-based strategies becoming more prevalent. mdpi.com

The synthesis of substituted benzaldehydes can be achieved through various established organic transformations. Common methods include the oxidation of corresponding benzyl (B1604629) alcohols or the reduction of benzoic acid derivatives. The specific substituents on the benzaldehyde ring can be introduced before or after the formation of the aldehyde group, depending on the compatibility of the functional groups with the reaction conditions.

For instance, the synthesis of 4-fluorobenzaldehyde, a precursor for related chalcones like 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is a well-documented process. nih.gov Similarly, the synthesis of other substituted benzaldehydes, such as 3-nitrobenzaldehyde, is also a standard procedure in organic synthesis. youtube.com The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Substituted Acetophenone Precursors

Substituted acetophenones are the other essential component in the Claisen-Schmidt condensation for the synthesis of chalcones. wisdomlib.orgnih.gov In the synthesis of this compound, 4-(trifluoromethoxy)acetophenone is a critical precursor. The introduction of the trifluoromethyl or trifluoromethoxy group into the acetophenone structure is a key functionalization step. mdpi.com

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of acetophenones. This reaction involves the acylation of an aromatic compound, such as a substituted benzene, with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. For example, 4-methylacetophenone can be prepared via the Friedel-Crafts acylation of toluene. youtube.com

The synthesis of acetophenones with electron-withdrawing groups like the trifluoromethyl group, such as 3'-(trifluoromethyl)acetophenone, is also well-established. nih.gov These precursors are often commercially available or can be synthesized using specific fluorination or trifluoromethylation strategies. The trifluoromethyl group can significantly impact the reactivity of the acetophenone in the subsequent condensation reaction. mdpi.com

Purification and Isolation Techniques in Synthesis

The purification and isolation of the synthesized chalcone, such as this compound, are crucial steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the chalcone and the nature of the impurities present in the crude reaction mixture.

Recrystallization is a widely used technique for purifying solid chalcones. rsc.orgjetir.org The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure chalcone crystallizes out, leaving the impurities dissolved in the solvent. Ethanol is a common solvent for the recrystallization of chalcones. rsc.orgrjlbpcs.com

Column chromatography is another powerful technique for the purification of chalcones, especially when dealing with complex mixtures or when the product is an oil. jetir.orgnih.gov Silica gel is commonly used as the stationary phase, and a mixture of solvents, such as hexane (B92381) and ethyl acetate, is used as the mobile phase to separate the desired chalcone from other components. jetir.org The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) , which helps in identifying the fractions containing the pure product. researchgate.netrsc.orgrjlbpcs.com

In some synthetic protocols, particularly those employing the Wittig reaction, a simple filtration through a silica gel plug can be sufficient to remove byproducts like triphenylphosphine (B44618) oxide, leading to a highly pure chalcone. mdpi.comnih.gov Following purification, the identity and purity of the chalcone are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as by determining its melting point. rsc.orgjetir.org

Chemical Transformations and Derivatization Studies of 1 4 Trifluoromethoxy Phenyl Propenone

Reactivity of the α,β-Unsaturated Carbonyl System

The defining feature of 1-(4-Trifluoromethoxy-phenyl)-propenone is its α,β-unsaturated carbonyl moiety, also known as an enone. The conjugation of the carbon-carbon double bond with the carbonyl group creates a delocalized π-electron system. This conjugation results in two electrophilic centers: the carbonyl carbon (C-1) and the β-carbon (C-3). libretexts.org This dual reactivity allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition (or Michael addition) to the β-carbon. libretexts.orglibretexts.org

Nucleophilic Addition Reactions

The regioselectivity of nucleophilic addition to this compound is largely dictated by the nature of the nucleophile. This is often explained by the principles of Hard and Soft Acid and Base (HSAB) theory.

1,2-Addition (Direct Addition): Hard, strong, and non-stabilized nucleophiles, such as Grignard reagents or organolithium compounds, tend to react under kinetic control. libretexts.org They rapidly and irreversibly attack the harder electrophilic center, the carbonyl carbon, leading to the formation of allylic alcohols.

1,4-Addition (Conjugate Addition): Softer, weaker, or more stable nucleophiles favor the 1,4-addition pathway, which is often reversible and under thermodynamic control. libretexts.org This pathway leads to a more stable final product by preserving the carbonyl group. libretexts.org Common soft nucleophiles include Gilman reagents (lithium diorganocuprates), amines, thiols, and enolates. libretexts.orgnih.govyoutube.com The reaction of lithium diorganocopper reagents with α,β-unsaturated ketones is a particularly effective method for forming new carbon-carbon bonds via 1,4-addition. libretexts.orgnih.gov

A notable example of nucleophilic addition to chalcones is the Corey-Chaykovsky reaction. In this transformation, a sulfur ylide, such as trimethylsulfoxonium (B8643921) iodide, adds to the enone system to produce donor-acceptor cyclopropanes. nih.gov These cyclopropane (B1198618) derivatives are valuable intermediates for further synthetic elaborations. nih.gov

| Nucleophile Type | Addition Mode | General Product |

|---|---|---|

| Hard Nucleophiles (e.g., Grignard Reagents) | 1,2-Addition | Allylic Alcohol |

| Soft Nucleophiles (e.g., Gilman Reagents, Thiols) | 1,4-Addition (Conjugate Addition) | Saturated Ketone |

| Sulfur Ylides (Corey-Chaykovsky Reaction) | Conjugate Addition followed by Cyclization | Cyclopropyl Ketone |

Electrophilic Addition Reactions

While less common than nucleophilic additions, the double bond in this compound can undergo electrophilic addition. In the presence of a strong acid, the reaction is initiated by the protonation of the carbonyl oxygen. libretexts.org This enhances the electrophilicity of the conjugated system, creating a resonance-stabilized carbocation. A subsequent attack by a nucleophile can occur, often leading to a 1,4-addition product. ed.gov

Another significant electrophilic reaction is hydrogenation. Catalytic hydrogenation, typically using a metal catalyst like platinum or palladium, reduces the carbon-carbon double bond to yield the corresponding saturated ketone, 1-(4-Trifluoromethoxy-phenyl)-propan-1-one. libretexts.org This transformation is highly efficient for converting alkenes to alkanes. libretexts.org

Cyclization Reactions for Novel Heterocyclic Architectures

The bifunctional nature of this compound makes it an exceptional precursor for the synthesis of a wide array of heterocyclic compounds. These reactions typically proceed via an initial nucleophilic addition to the enone system, followed by an intramolecular cyclization and dehydration.

Pyrimidine Derivative Formation

Pyrimidine rings, six-membered heterocycles with two nitrogen atoms, can be readily synthesized from chalcones. The reaction of this compound with a binucleophile such as urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride in a basic medium leads to the formation of dihydropyrimidine (B8664642) derivatives. derpharmachemica.comrjptonline.org For instance, refluxing the chalcone (B49325) with urea in the presence of ethanolic potassium hydroxide (B78521) results in a cyclocondensation reaction to yield a 2-oxo-1,2,3,4-tetrahydropyrimidine. ijper.org Similarly, using thiourea yields the corresponding 2-thioxo derivative, while guanidine provides the 2-amino-1,4-dihydropyrimidine. derpharmachemica.com

| Reactant | Resulting Heterocycle Core | General Reaction Conditions |

|---|---|---|

| Urea | Pyrimidin-2(1H)-one | Base (e.g., KOH), Ethanol (B145695), Reflux ijper.org |

| Thiourea | Pyrimidine-2(1H)-thione | Base (e.g., KOH), Ethanol, Reflux derpharmachemica.com |

| Guanidine | Pyrimidin-2-amine | Base (e.g., KOH), Ethanol, Reflux derpharmachemica.com |

Pyrazoline Derivative Formation

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds that are readily synthesized from chalcones. The reaction involves the condensation of this compound with hydrazine (B178648) or its derivatives. researchgate.netdergipark.org.tr The mechanism consists of a Michael-type conjugate addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the stable pyrazoline ring. nih.govresearchgate.net

The specific pyrazoline derivative formed depends on the hydrazine reagent used:

Hydrazine Hydrate: Yields an N-unsubstituted pyrazoline.

Phenylhydrazine: Results in an N-phenyl pyrazoline. researchgate.net

Semicarbazide or Thiosemicarbazide: Leads to the formation of 1-carboxamide (B11826670) or 1-thiocarboxamide pyrazolines, respectively. nih.gov These derivatives have been explored for various biological activities. nih.govnih.gov

| Hydrazine Reagent | Resulting Pyrazoline Derivative |

|---|---|

| Hydrazine Hydrate | 3-(4-Trifluoromethoxy-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

| Phenylhydrazine | 3-(4-Trifluoromethoxy-phenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole |

| Semicarbazide | 3-(4-Trifluoromethoxy-phenyl)-5-phenyl-4,5-dihydro-pyrazole-1-carboxamide |

| Thiosemicarbazide | 3-(4-Trifluoromethoxy-phenyl)-5-phenyl-4,5-dihydro-pyrazole-1-thiocarboxamide |

Other Heterocycle Annulation Strategies

Beyond pyrimidines and pyrazolines, this compound serves as a building block for other complex heterocyclic systems through various annulation (ring-forming) strategies.

One approach involves the initial conversion of the chalcone to a donor-acceptor cyclopropane. nih.gov These strained three-membered rings can then undergo rearrangements or cycloadditions to form larger heterocycles. For example, cyclopropanes bearing a ortho-hydroxyaryl group can rearrange to form 2,3-dihydrobenzofurans. nih.gov

Modern synthetic methods have also expanded the scope of heterocycle formation from chalcone precursors. Transition metal-catalyzed reactions, such as palladium-catalyzed [4+2] annulation, provide pathways to six-membered N-heterocycles like piperidines. whiterose.ac.ukresearchgate.net Photocatalytic strategies using visible light can also mediate annulation reactions to build a diverse range of saturated heterocycles from aryl alkenes. nih.gov These advanced methods offer modular and efficient routes to novel and complex molecular architectures starting from versatile chalcones.

Halogenation Reactions and Their Influence on Chemical Reactivity

Halogenation of chalcones, including this compound, can occur at several positions, primarily at the α,β-double bond and on the aromatic rings. The trifluoromethoxy group (-OCF3), being a moderate deactivator and meta-director for electrophilic aromatic substitution, influences the regioselectivity of aromatic halogenation. However, the most common halogenation reaction for chalcones is the addition of halogens across the double bond.

The addition of bromine to the double bond of chalcones is a well-established reaction. For instance, the bromination of chalcones can be achieved using reagents like ammonium (B1175870) bromide and ammonium persulfate under solvent-free grinding conditions, yielding α,β-dibromo derivatives. youtube.com In a typical procedure, the chalcone is ground with the brominating agents at room temperature. youtube.com This method is considered environmentally friendly as it avoids the use of hazardous organic solvents. youtube.com The resulting α,β-dibromochalcones are valuable intermediates for the synthesis of other flavonoids, such as flavones. youtube.com

The reactivity of the double bond towards halogenation is influenced by the electronic nature of the substituents on the aromatic rings. The electron-withdrawing trifluoromethoxy group on the phenyl ring of this compound would be expected to decrease the electron density of the double bond, potentially making it less reactive towards electrophilic halogenation compared to chalcones with electron-donating groups. However, the reaction can still proceed, often requiring slightly more forcing conditions or specific catalysts.

A study on the bromination of a chalcone derivative, 3-chloro-4'-methoxychalcone, to synthesize 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone has been reported. impactfactor.org This reaction demonstrates the addition of bromine across the alkene double bond. impactfactor.org

Table 1: Examples of Halogenation Reactions of Chalcones

| Starting Chalcone | Reagents and Conditions | Product | Reference |

| Chalcone | (NH₄)₂S₂O₈, NH₄Br, H₂O (catalytic), grinding, RT, 25 min | α,β-Dibromochalcone | youtube.com |

| 2'-Hydroxychalcone | (NH₄)₂S₂O₈, NH₄Br, H₂O (catalytic), grinding, RT | α,β-Dibromo-2'-hydroxychalcone | youtube.com |

| 3-Chloro-4'-methoxychalcone | in situ bromination | 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone | impactfactor.org |

Reductive and Oxidative Transformations

The α,β-unsaturated ketone functionality in this compound is susceptible to both reduction and oxidation, leading to a variety of products.

Reductive Transformations:

The reduction of chalcones can be selective for either the carbonyl group or the carbon-carbon double bond, or it can reduce both simultaneously. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent that typically reduces the carbonyl group of chalcones to a secondary alcohol, leaving the double bond intact under controlled conditions. youtube.comresearchgate.net The reaction is usually carried out in a protic solvent like methanol (B129727) or ethanol at low temperatures. nih.gov However, under certain conditions, NaBH₄ can also reduce the double bond, leading to a saturated alcohol. researchgate.net

Catalytic hydrogenation is another important reduction method. Depending on the catalyst and reaction conditions, selective reduction can be achieved. For instance, hydrogenation over a platinum catalyst (Pt/TiO₂) has been studied for the reduction of 4-phenyl-2-butanone, a related compound, showing that both the ketone and the aromatic ring can be hydrogenated. nih.gov Metal-free catalytic hydrogenation of imines, which can be formed from ketones, has also been accomplished using tris(perfluorophenyl)borane. rsc.org Asymmetric hydrogenation of trifluoromethyl ketones using rhodium or ruthenium catalysts can produce chiral alcohols with high enantioselectivity. google.com

Oxidative Transformations:

Epoxidation of the electron-deficient double bond in chalcones is a common oxidative transformation. This reaction can be achieved using various oxidizing agents, with hydrogen peroxide under basic conditions being a common and environmentally friendly method. youtube.comyoutube.com The epoxidation of chalcones can also be carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acgpubs.org The resulting chalcone epoxides are versatile intermediates for the synthesis of other complex molecules. nih.gov

Table 2: Examples of Reductive and Oxidative Transformations of Chalcones

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Chalcone | NaBH₄, Methanol, Ice bath | Secondary Alcohol | rsc.org |

| Benzophenone | NaBH₄, Ice bath | Diphenylmethanol | rsc.org |

| 4-Phenyl-2-butanone | H₂, 4% Pt/TiO₂, 70°C, 5 bar | 4-Phenyl-2-butanol and/or 4-Cyclohexyl-2-butanone/butanol | nih.gov |

| Chalcone | H₂O₂, NaOH (aq), Methanol, Ice bath | Chalcone Epoxide | youtube.comyoutube.com |

| Alkene | m-CPBA | Epoxide | acgpubs.org |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The chalcone scaffold of this compound is an excellent starting material for the synthesis of various heterocyclic compounds, which are considered hybrid molecules. These reactions typically involve the reaction of the α,β-unsaturated ketone system with binucleophilic reagents.

Synthesis of Pyrazoles:

Pyrazoles can be synthesized by the reaction of chalcones with hydrazine derivatives. youtube.comnih.gov The reaction proceeds through a cyclocondensation mechanism. youtube.com The use of trifluoromethylated chalcones in these syntheses can lead to the formation of trifluoromethyl-substituted pyrazoles, which are of interest in medicinal chemistry. acs.org Flow chemistry has also been employed for the synthesis of pyrazoles from carbonyl compounds and hydrazines. nih.gov

Synthesis of Pyrimidines:

Pyrimidine derivatives can be prepared by the reaction of chalcones with urea, thiourea, or guanidine hydrochloride in the presence of a base. researchgate.netijper.org These reactions provide access to a wide range of substituted pyrimidines. The synthesis can be carried out using conventional heating or under microwave irradiation, with the latter often offering advantages in terms of reaction time and yield. ijper.org

Synthesis of Thiazines:

1,3-Thiazine derivatives can be synthesized from chalcones by reaction with thiourea in the presence of a base like potassium hydroxide or sodium hydroxide in an alcoholic solvent. pharmacophorejournal.comthepharmajournal.comderpharmachemica.com This reaction provides a straightforward route to this class of heterocyclic compounds.

The trifluoromethoxy group on the phenyl ring of this compound is expected to influence the reactivity and biological activity of the resulting hybrid molecules. Fluorinated groups are known to often enhance properties such as metabolic stability and bioavailability. pharmaexcipients.com

Table 3: Examples of Synthesis of Hybrid Molecules from Chalcones

| Chalcone Derivative | Reagent | Product Heterocycle | Reference |

| Chalcone | Hydrazine hydrate | Pyrazole | nih.gov |

| Chalcone | Urea, KOH, Ethanol, Reflux | Pyrimidine | ijper.org |

| Chalcone | Thiourea, KOH, Ethanol, Reflux | Thiazine | thepharmajournal.com |

| Trifluoromethylated Chalcones | Trifluoroacetonitrile imines | Trifluoromethylated Pyrazoles | acs.org |

Based on the conducted research, there is a significant lack of specific scientific literature and publicly available data concerning the computational and theoretical investigations of this compound. Studies detailing its quantum chemical calculations, conformational analysis, and molecular docking simulations are not readily found in the searched scientific databases.

Therefore, it is not possible to provide a detailed article that adheres to the user's specific outline and content requirements for this particular compound at this time. The requested in-depth analysis for the specified subsections requires dedicated research that does not appear to have been published or made publicly accessible.

Computational and Theoretical Investigations of 1 4 Trifluoromethoxy Phenyl Propenone

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

While specific molecular dynamics (MD) simulation studies exclusively focused on 1-(4-trifluoromethoxy-phenyl)-propenone are not extensively documented in publicly available literature, the dynamic behavior of the broader class of chalcones, to which this compound belongs, has been a subject of computational investigation. MD simulations are a powerful tool used to understand the flexibility of a molecule and its interaction with biological targets over time. These simulations can reveal crucial information about the conformational changes a ligand undergoes when binding to a receptor, the stability of the ligand-receptor complex, and the key interactions that maintain this complex.

For structurally related chalcone (B49325) derivatives, MD simulations have been employed to complement molecular docking studies. biointerfaceresearch.com These simulations provide a more dynamic picture of the binding process, which is often simplified in static docking models. For instance, in studies of chalcone derivatives as potential enzyme inhibitors, MD simulations can help to assess the stability of the compound within the enzyme's active site. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to determine if the system reaches a stable equilibrium. A stable RMSD for the ligand suggests that it remains securely bound in the active site.

Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the molecule and the protein are more flexible or rigid. This information is valuable for understanding the entropic contributions to binding and for identifying regions that could be modified to improve binding affinity or specificity. For example, a study on benzalacetophenone derivatives, which share the core chalcone scaffold, utilized MD simulations to confirm the stability of the ligand-protein complexes. biointerfaceresearch.com

In the context of this compound, an MD simulation would likely reveal insights into the rotational freedom around the single bonds of the propenone linker and the orientation of the trifluoromethoxy-phenyl group relative to the rest of the molecule. The trifluoromethoxy group, with its specific electronic properties and steric bulk, would significantly influence the molecule's conformational preferences and its interactions with its environment. Such simulations, typically performed using software packages like GROMACS, AMBER, or Desmond, would provide a detailed atomistic view of its dynamic behavior, which is essential for rational drug design.

In Silico Scaffold Design and Virtual Screening for New Derivatives

The scaffold of this compound, a member of the chalcone family, represents a privileged structure in medicinal chemistry due to its synthetic accessibility and broad range of biological activities. researchgate.net This makes it an excellent starting point for in silico scaffold design and virtual screening to discover new derivatives with enhanced or novel therapeutic properties.

In silico scaffold design involves modifying the core structure of the lead compound to explore new chemical space and improve its drug-like properties. For the this compound scaffold, this could involve:

Substitution pattern modification: Introducing different functional groups on either of the aromatic rings to modulate electronic properties, solubility, and target interactions.

Bioisosteric replacement: Replacing the trifluoromethoxy group or other parts of the molecule with bioisosteres to improve metabolic stability or binding affinity. For example, the design of quinazolinone-based derivatives has utilized the 4-quinazolinone scaffold as a bioisostere for a phthalazinone core. atauni.edu.tr

Scaffold hopping: Replacing the central propenone core with other linkers to explore different spatial arrangements of the two aromatic rings.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS) would require a three-dimensional structure of the biological target of this compound. Molecular docking simulations would then be used to predict the binding pose and affinity of a large number of candidate molecules from a virtual library to the target's binding site.

Ligand-based virtual screening (LBVS) is employed when the structure of the target is unknown. This approach uses the known active compound, in this case, this compound, as a template to find other molecules with similar properties. This can be based on 2D similarity (e.g., fingerprint-based methods) or 3D similarity (e.g., pharmacophore modeling). A pharmacophore model would identify the essential structural features of the chalcone scaffold responsible for its biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model can then be used to screen virtual libraries for molecules that match the pharmacophore.

In Vitro Biological Target and Mechanistic Investigations of 1 4 Trifluoromethoxy Phenyl Propenone

Enzyme Inhibition Studies and Mechanistic Elucidation

A thorough search of scientific literature yielded no specific data regarding the enzymatic inhibition or modulatory activity of 1-(4-Trifluoromethoxy-phenyl)-propenone across the following targets.

Monoamine Oxidase (MAO) Inhibition Kinetics

No studies were found that detailed the kinetic parameters (e.g., IC₅₀, Kᵢ values) or the mechanism of inhibition of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) by this compound. The potential for this compound to act as a reversible, irreversible, competitive, or non-competitive inhibitor of MAO enzymes has not been reported in the available scientific literature.

Cholinesterase (AChE/BChE) Inhibition Mechanisms

There is no available research on the effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, data on its inhibitory potency, mechanism of action, and selectivity for either cholinesterase isoenzyme are absent from the scientific record.

Glycogen Synthase Kinase-3β (GSK-3β) Modulation

The modulatory effects of this compound on Glycogen Synthase Kinase-3β (GSK-3β) have not been documented. There are no published findings to indicate whether this compound acts as an inhibitor or activator of GSK-3β, nor any data to elucidate its mechanism of action on this kinase.

Beta-Secretase 1 (BACE1) Modulation

Investigations into the potential modulation of Beta-Secretase 1 (BACE1) activity by this compound have not been reported. As such, there is no information available regarding its ability to inhibit or otherwise modulate the enzymatic function of BACE1.

Cyclooxygenase (COX) Isoenzyme Inhibition

No published studies were identified that assessed the inhibitory activity of this compound against cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) isoenzymes. Therefore, its potential as a selective or non-selective COX inhibitor remains uncharacterized.

Antimicrobial Target Identification and Resistance Modulation

Modulation of Bacterial Resistance Mechanisms (e.g., ribosomal methyltransferase)

The ability of bacteria to develop resistance to antibiotics is a significant global health challenge. One of the key mechanisms of resistance involves the modification of antibiotic targets, such as the ribosome. Ribosomal methyltransferases are enzymes that can modify ribosomal RNA (rRNA), leading to decreased antibiotic binding and subsequent resistance.

While research into the specific mechanisms of action for this compound is ongoing, the broader class of chalcones has been investigated for its potential to overcome bacterial resistance. Studies on various chalcone (B49325) derivatives have indicated that they can interfere with bacterial growth through multiple pathways. However, direct evidence of this compound modulating bacterial resistance through the inhibition of ribosomal methyltransferase is not yet extensively documented in publicly available research.

General antibacterial mechanisms attributed to chalcones include the disruption of bacterial cell membranes, inhibition of efflux pumps which bacteria use to expel antibiotics, and interference with bacterial DNA gyrase. The lipophilic nature of the trifluoromethoxy group in this compound may enhance its ability to penetrate bacterial cell walls, a crucial step for exerting its antibacterial effects.

Further focused studies are required to elucidate the precise molecular interactions between this compound and bacterial ribosomal components, including methyltransferases. Such investigations would be invaluable in determining its potential as a standalone antibacterial agent or as an adjunct to existing antibiotics to combat resistant strains.

Table 1: Investigated Antibacterial Mechanisms of Chalcone Derivatives

| Mechanism of Action | Target Organism(s) | General Chalcone Findings | Specific Data for this compound |

| Ribosomal Methyltransferase Inhibition | Various Bacteria | Limited direct evidence for the chalcone class. | No specific data available. |

| DNA Gyrase Inhibition | Gram-positive and Gram-negative bacteria | Some synthetic chalcones have shown inhibitory activity. | No specific data available. |

| Efflux Pump Inhibition | Multidrug-resistant bacteria | Certain chalcone derivatives act as efflux pump inhibitors. | No specific data available. |

| Cell Membrane Disruption | Gram-positive bacteria | Licochalcone A has been shown to induce membrane permeability. | No specific data available. |

Fungal Enzyme Target Inhibition (e.g., β-(1,3)-glucan and chitin synthases)

The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal drug development. Key enzymes involved in its synthesis are β-(1,3)-glucan synthase and chitin synthase, which are responsible for producing the major structural polymers of the cell wall, β-(1,3)-glucan and chitin, respectively.

Chalcones as a chemical class have been identified as potential inhibitors of these crucial fungal enzymes. nih.gov The inhibition of β-(1,3)-glucan and chitin synthases disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. nih.gov This mechanism offers a degree of selective toxicity, as mammalian cells lack a cell wall.

One study reported on the synthesis and in vitro antifungal evaluation of a series of chalcones, testing their inhibitory activity against Saccharomyces cerevisiae β-(1,3)-glucan synthase and chitin synthase. researchgate.net Although this study did not specifically include this compound, it provides a framework for how such investigations are conducted and highlights the potential of the chalcone class. For instance, some of the tested chalcones exhibited inhibitory activity, indicating that this class of compounds can indeed target these fungal enzymes. researchgate.net

Table 2: Fungal Enzyme Inhibition by Chalcone Derivatives

| Enzyme Target | Fungal Species | General Chalcone Findings | Specific Inhibitory Data for this compound |

| β-(1,3)-Glucan Synthase | Saccharomyces cerevisiae | Some chalcone derivatives show inhibitory activity. researchgate.net | No specific data available. |

| Chitin Synthase | Saccharomyces cerevisiae | Some chalcone derivatives show inhibitory activity. researchgate.net | No specific data available. |

Structure Activity Relationship Sar Elucidation for 1 4 Trifluoromethoxy Phenyl Propenone Derivatives

Impact of Trifluoromethoxy Group on Biological Interaction Profiles

The trifluoromethoxy (-OCF₃) group is a key substituent that significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. It is often used in drug design to enhance metabolic stability, membrane permeability, and binding affinity. The -OCF₃ group is highly lipophilic and possesses strong electron-withdrawing characteristics, which can alter the electronic environment of the aromatic ring and the entire molecule.

In studies comparing chalcone (B49325) derivatives, those containing a trifluoromethoxy group have demonstrated superior efficacy in certain biological assays compared to their trifluoromethyl (-CF₃) counterparts. For instance, a comparative study on the antimicrobial activities of fluorinated chalcones revealed that compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. nih.govresearchgate.net This enhanced activity may be attributed to the increased lipophilicity conferred by the -OCF₃ group, which can facilitate passage through microbial cell membranes. nih.gov

For example, a series of fluorinated chalcones were synthesized and tested for antimicrobial activity. The results indicated that the trifluoromethoxy-substituted chalcones (Series B) often exhibited greater potency than the trifluoromethyl-substituted ones (Series A). researchgate.net This highlights the strategic importance of the trifluoromethoxy group in modulating the biological profile of the chalcone scaffold. nih.govresearchgate.net Furthermore, research on tetrahydroquinolone derivatives identified a compound with a 2-(trifluoromethoxy)benzene group that acted as an antagonist for the GPR41 receptor, indicating the role of this group in specific receptor interactions. nih.gov

| Compound Series | Key Substituent | Observed General Activity Trend | Reference |

|---|---|---|---|

| Series A | 4'-Trifluoromethyl (-CF₃) | Effective antimicrobial activity | researchgate.net |

| Series B | 4'-Trifluoromethoxy (-OCF₃) | More effective antimicrobial activity compared to Series A | nih.govresearchgate.net |

Influence of Substituent Position and Electronic Nature on the Aromatic Rings

The biological activity of chalcone derivatives is profoundly affected by the position (ortho, meta, para) and the electronic properties (electron-donating or electron-withdrawing) of substituents on both aromatic rings (A and B). mdpi.com These factors can influence the molecule's conformation, electronic distribution, and ability to interact with biological targets.

Systematic studies have shown that the location of a substituent can lead to vastly different pharmacological outcomes. For example, in a study of nitro-substituted chalcones, compounds with a nitro group at the ortho position of the aromatic rings exhibited the highest anti-inflammatory activity. mdpi.com In contrast, the highest vasorelaxant activity was observed in a derivative where the nitro group was in the para position of ring B. mdpi.com Similarly, for halogenated chalcones, substituents at the meta-position have been found to inhibit cell activity more effectively than those at the para-position in certain cancer cell lines. nih.gov A bromo substituent at the meta position of ring B also showed a significant reduction in the minimum inhibitory concentration (MIC) of ciprofloxacin (B1669076) against S. aureus. nih.gov

The electronic nature of the substituent is also a critical determinant of activity. The introduction of electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl groups, has been shown to enhance various biological activities, including antimicrobial and anticancer effects. researchgate.netacgpubs.org For instance, chalcones with a trifluoromethyl substituent at position 2 of the B ring showed significantly increased potency against microbial strains. acgpubs.org Conversely, the presence of electron-donating groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups can also confer potent activity. Methoxy-chalcones have demonstrated strong antibacterial effects, and the presence of a free hydroxyl group at the 4-position in ring A was found to be crucial for activity against S. aureus. ijpsjournal.com

| Substituent | Position | Ring | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | ortho | A and/or B | Highest anti-inflammatory activity | mdpi.com |

| Nitro (NO₂) | para | B | Highest vasorelaxant activity | mdpi.com |

| Halogen (e.g., Bromo) | meta | B | Enhanced cytotoxic activity and synergy with antibiotics | nih.govnih.gov |

| Trifluoromethyl (CF₃) | ortho | B | Significantly increased antimicrobial potency | acgpubs.org |

| Hydroxyl (OH) | para | A | Crucial for antibacterial activity against S. aureus | ijpsjournal.com |

Role of the α,β-Unsaturated Ketone Moiety in Biological Activity

The α,β-unsaturated ketone moiety (-CO-CH=CH-) is a defining structural feature of the chalcone framework and is widely considered to be essential for the biological activities of these compounds. researchgate.netresearchgate.net This functional group acts as an electrophilic Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules, particularly the thiol groups of cysteine residues in proteins and enzymes. researchgate.netnih.gov This covalent interaction can lead to the irreversible inhibition of key cellular targets, which is believed to be a primary mechanism for the observed pharmacological effects, including anticancer and anti-inflammatory actions. researchgate.netcapes.gov.br

The reactivity of this Michael acceptor can be modulated by substituents on the aromatic rings. Electron-withdrawing groups can increase the electrophilicity of the β-carbon, potentially enhancing its reactivity towards nucleophiles. iiarjournals.org The planarity and electron delocalization across the conjugated system, which includes the aromatic rings and the enone bridge, are also critical for its interaction with biological targets. researchgate.netiiarjournals.org The α,β-unsaturated carbonyl system has been implicated in a broad range of activities, from inhibiting tubulin polymerization to inhibiting proteasomal activity in cancer cells. researchgate.netnih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents, as biological systems, such as enzymes and receptors, are chiral. libretexts.org For chalcone derivatives, the main stereochemical feature is the geometry of the carbon-carbon double bond in the α,β-unsaturated system, which can exist as either a trans (E) or cis (Z) isomer.

The trans isomer is generally the more thermodynamically stable and, in most cases, the more biologically active form. researchgate.net The planar conformation of the trans isomer is thought to facilitate better binding to target sites. Synthetically, Claisen-Schmidt condensation reactions typically yield the trans isomer as the major product. nih.gov Studies have shown that the trans geometry can be responsible for enhanced cytotoxic effects compared to unsubstituted counterparts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the costs associated with drug discovery. mdpi.com These models are built using a set of compounds with known activities (the training set) and are validated using an independent set of compounds (the test set). nih.gov

For chalcone derivatives, QSAR models can be developed to understand the influence of various physicochemical properties, known as molecular descriptors, on a specific biological activity. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). researchgate.net

A typical QSAR study involves:

Data Curation: Assembling a dataset of chalcone derivatives with measured biological activity (e.g., IC₅₀ values). nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. nih.gov

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), to build a mathematical equation that relates the descriptors to the biological activity. mdpi.comnih.gov

Model Validation: Assessing the statistical significance and predictive power of the model using various metrics like the coefficient of determination (R²), cross-validated R² (Q²), and external validation with a test set. nih.govplos.org

For example, a QSAR model for flavonoid derivatives, a class that includes chalcones, might reveal that descriptors related to the molecule's electronic properties and drug-likeness (e.g., 'qed' score) are highly predictive of its activity. plos.org Such models can generate visual representations, like hydrophobic or hydrogen-bond donor maps, that highlight which regions of the molecule are favorable or unfavorable for activity, providing crucial insights for further structural modifications. nih.gov

| QSAR Model Parameter | Description | Significance | Reference |

|---|---|---|---|

| R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | Indicates the goodness of fit of the model to the training data. Values closer to 1 are better. | mdpi.com |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically calculated using leave-one-out cross-validation. | Indicates the robustness and internal predictivity of the model. | mdpi.com |

| External Validation | The model's ability to predict the activity of an external set of compounds not used in model development. | Considered the most rigorous test of a QSAR model's predictive power. | nih.gov |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., electronic, steric, hydrophobic). | The variables used to build the QSAR equation and understand the structural requirements for activity. | researchgate.net |

Emerging Research Perspectives and Future Directions for 1 4 Trifluoromethoxy Phenyl Propenone Research

Development of Advanced Synthetic Methodologies

The classical method for synthesizing chalcones, including 1-(4-Trifluoromethoxy-phenyl)-propenone, is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). nih.govunl.ptmdpi.com While effective, traditional methods often require long reaction times and may not align with the principles of green chemistry. frontiersin.orgmdpi.com

Future research is increasingly focused on developing more advanced, efficient, and sustainable synthetic protocols. Key areas of development include:

Microwave-Assisted Synthesis : This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. frontiersin.orgresearchgate.netsphinxsai.comscholarsresearchlibrary.com It represents a cleaner, more efficient alternative to conventional heating. sphinxsai.com

Ultrasound-Assisted Synthesis (Sonochemistry) : The application of ultrasonic waves can enhance reaction rates and yields. frontiersin.orgmdpi.com This method is particularly effective and can be more energy-efficient than traditional heating. mdpi.com

Flow Chemistry : Continuous-flow synthesis offers superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.govresearchgate.netrsc.org This methodology is being explored for the synthesis of chalcone (B49325) derivatives, including deuterated analogs for metabolic studies. nih.gov

Green Catalysis and Solvent-Free Reactions : The development of novel, reusable catalysts and solvent-free reaction conditions is a major goal. sphinxsai.comrsc.org For instance, solid catalysts like Mg(HSO₄)₂ have been used for efficient, solvent-free chalcone synthesis, which is a greener alternative to corrosive reagents like NaOH. rsc.org

These advanced methodologies promise to make the synthesis of this compound and its analogs more rapid, cost-effective, and environmentally friendly.

Exploration of Novel Biological Targets and Phenotypic Screening

Chalcones are known to interact with a wide array of biological targets, which explains their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govekb.eg While known targets include tubulin, α-glucosidase, and components of the p53 pathway, a vast number of interactions remain uncharacterized. nih.govnih.gov

Future research will focus on:

Phenotypic Screening : This approach involves testing large libraries of compounds, including diverse chalcone derivatives, in cell-based or organism-based assays to identify molecules that produce a desired physiological effect (a phenotype). This method is agnostic to the molecular target and can uncover novel biological activities. A study on zebrafish embryos, for instance, used a phenotype-based approach to screen for the toxicity of synthetic chalcone analogues.

Target Identification and Deconvolution : Once a compound with interesting activity is identified through phenotypic screening, the next critical step is to determine its molecular target(s). Modern chemical proteomics and affinity-based methods are powerful tools for this "deconvolution" process. This allows for a deeper understanding of the compound's mechanism of action and facilitates rational drug design.

Exploring New Therapeutic Areas : The broad bioactivity of chalcones suggests they may be effective against a range of diseases. Systematic screening of compounds like this compound against panels of cell lines (e.g., various cancer types) or in disease models can identify new therapeutic applications. encyclopedia.pub

This dual approach of broad phenotypic screening followed by rigorous target identification will be crucial for discovering novel applications for this compound.

Application of Advanced Computational Techniques in Compound Design

Computer-assisted drug design (CADD) has become an indispensable tool in medicinal chemistry for accelerating the discovery and optimization of new drug candidates. researchgate.net For chalcone research, including derivatives like this compound, these techniques are being applied to predict activity, understand interactions, and design novel, more potent compounds.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netnih.govnih.gov These models help identify key structural features (descriptors) that are critical for activity, guiding the design of new analogs with enhanced potency. researchgate.netcmu.ac.thresearchgate.net For example, a QSAR study on chalcones identified that certain energy and electronic properties were favorable for antibacterial activity. researchgate.net

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a molecule when bound to its protein target. nih.govirjmets.comunja.ac.id Molecular docking has been used to study how fluorinated methoxylated chalcones bind to monoamine oxidase-B and to investigate the interactions of chalcone derivatives with various cancer-related proteins. nih.govresearchgate.netresearchgate.net

Pharmacophore Modeling : This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. It can be used to screen virtual libraries for new compounds that fit the model.

ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the design process. researchgate.net

By integrating these computational methods, researchers can rationally design and prioritize the synthesis of novel derivatives of this compound with improved efficacy and pharmacokinetic profiles.

Integration of Omics Approaches for Deeper Mechanistic Understanding

To fully understand how a compound like this compound exerts its effects at a systems level, researchers are turning to "omics" technologies. These approaches provide a global snapshot of cellular processes and can reveal complex mechanisms of action. nih.gov

The integration of multiple omics platforms is a particularly powerful strategy: nih.govacs.org

Transcriptomics : Measures the expression levels of all genes in a cell. Microarray or RNA-seq analysis after treatment with a chalcone can reveal which signaling pathways are activated or inhibited. nih.gov

Proteomics : Provides a large-scale analysis of the proteins present in a cell at a given time. This can identify changes in protein expression or post-translational modifications, helping to pinpoint the compound's targets and downstream effects. nih.gov

Metabolomics : Analyzes the complete set of small-molecule metabolites within a biological system. This can reveal how a compound alters metabolic pathways. rsc.org

Integrative Omics (Panomics) : The true power lies in combining these datasets. nih.govresearchgate.net For example, correlating changes in gene expression (transcriptomics) with changes in protein levels (proteomics) and metabolite concentrations (metabolomics) can provide a comprehensive and dynamic view of the cellular response to a drug, leading to a much deeper mechanistic understanding. acs.orgrsc.org

Applying these integrated omics workflows to cells or organisms treated with this compound will be essential for elucidating its complete mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects. nih.govnih.gov

Design Principles for Multifunctional Chemical Entities Based on the Chalcone Scaffold

A growing strategy in drug discovery is the design of single chemical entities that can modulate multiple biological targets simultaneously. This "polypharmacology" approach can lead to enhanced efficacy or combat drug resistance. The chalcone scaffold is an ideal starting point for creating such multifunctional agents through molecular hybridization. researchgate.netmdpi.com

The core design principle involves linking the chalcone pharmacophore with another bioactive moiety to create a new hybrid molecule. doaj.org This strategy has been successfully employed to create novel agents with combined activities.

| Bioactive Moiety | Resulting Hybrid Scaffold | Potential Combined Activities | Reference |

| Coumarin | Coumarin-Chalcone | Anticancer, Antimicrobial, Antioxidant | rsc.org |

| Piperazine | Piperazine-Chalcone | Anticancer | mdpi.comacs.org |

| Chloroquine | Chloroquine-Chalcone | Antimalarial | mdpi.com |

| Triazole | Triazole-Chalcone | Diverse Pharmacological Activities | doaj.org |

| Indole | Indole-Chalcone | Anticancer, Antimicrobial | acs.org |

Future research on this compound will likely involve its use as a core scaffold in molecular hybridization. By strategically combining it with other pharmacophores, it may be possible to design novel, multi-targeted agents for complex diseases like cancer or infectious diseases, potentially offering synergistic effects and a lower likelihood of resistance development. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Trifluoromethoxy-phenyl)-propenone, and how do reaction conditions influence yield?

- Methodology : The Claisen-Schmidt condensation is a common method for synthesizing propenone derivatives. For example, 1-(2,4-dimethoxy-phenyl)-propenone analogs are synthesized by reacting acetophenone derivatives with substituted benzaldehydes in ethanol under acidic catalysis (e.g., thionyl chloride) . Friedel-Crafts acylation using trifluoromethoxy-substituted benzaldehyde and acetyl chloride in the presence of AlCl₃ could also be adapted, as seen in similar fluorinated aryl ketones .

- Critical Factors : Solvent polarity, temperature (typically 60–80°C for Claisen-Schmidt), and catalyst loading (e.g., 0.05–0.1 mol% thionyl chloride) significantly affect reaction kinetics and purity.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- NMR Analysis : The trifluoromethoxy group (-OCF₃) produces distinct ¹⁹F NMR signals near -55 to -60 ppm. In ¹H NMR, the α,β-unsaturated ketone moiety (C=O-CH=CH-) shows characteristic doublets for the vinyl protons (J ≈ 15–16 Hz) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=C (1600–1620 cm⁻¹) confirm the propenone backbone. The -OCF₃ group exhibits strong absorptions at 1250–1300 cm⁻¹ (C-F) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for trifluoromethoxy-propenone derivatives?

- Case Study : Chalcones like 3-(4-hydroxy-phenyl)-propenone show divergent α-hemolysin inhibition in MRSA strains depending on substituent position. For example, hydroxyl groups at the para position enhance activity (MIC 12.5–25 μg/mL), while meta substitution reduces efficacy .

- Methodological Adjustments : Standardize bacterial strains, use subinhibitory concentrations (1/4–1/2 MIC), and quantify hemolysis via spectrophotometry (OD₅₄₀ nm) to minimize variability .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

- DFT Studies : Density Functional Theory (DFT) calculates electrophilicity indices (ω) for the α,β-unsaturated ketone. High ω values (>1.5 eV) suggest susceptibility to Michael additions, as seen in triazole-linked chalcones .

- Hirshfeld Surface Analysis : Maps electron density distribution to identify reactive sites. For example, trifluoromethoxy groups increase electrophilicity at the β-carbon, favoring thiol or amine adducts .

Q. What are the challenges in crystallizing trifluoromethoxy-propenone derivatives, and how are they addressed?

- Crystallization Issues : The -OCF₃ group’s bulkiness and rotational freedom disrupt lattice packing.

- Solutions : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) or co-crystallize with stabilizing agents (e.g., 1,4-dioxane). Single-crystal X-ray diffraction confirmed planar geometry in fluorinated analogs, enabling precise bond-length analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.